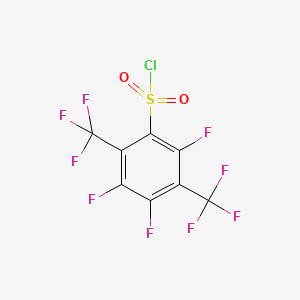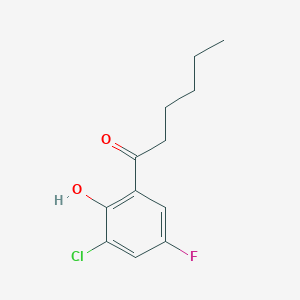
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is an organic compound with a complex structure that includes a chloro, fluoro, and hydroxy-substituted phenyl ring attached to a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-fluoro substituted benzene derivative reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-(3-Chloro-5-fluoro-2-oxophenyl)hexan-1-one or 1-(3-Chloro-5-fluoro-2-carboxyphenyl)hexan-1-one.
Reduction: Formation of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexanol.
Substitution: Formation of derivatives with substituted chloro or fluoro groups.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further influencing its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Chloro-5-fluoro-2-methoxyphenyl)hexan-1-one
Uniqueness
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
1644-57-1 |
|---|---|
Molecular Formula |
C12H14ClFO2 |
Molecular Weight |
244.69 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H14ClFO2/c1-2-3-4-5-11(15)9-6-8(14)7-10(13)12(9)16/h6-7,16H,2-5H2,1H3 |
InChI Key |
JNIVAYCOMPTKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


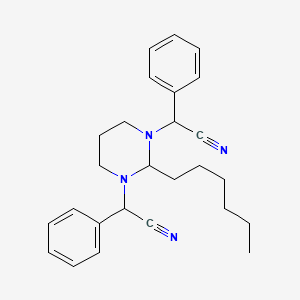


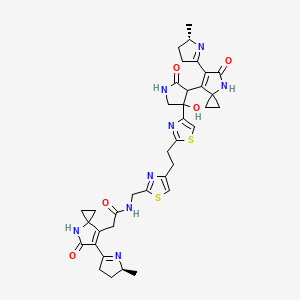
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)

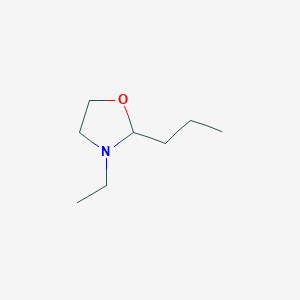


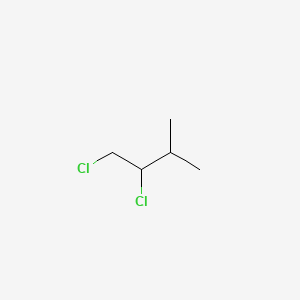
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)

